5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine
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Overview
Description
5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and a cyclopropylmethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine typically involves multiple steps. One common method includes the halogenation of a pyridine derivative followed by the introduction of the cyclopropylmethoxy group. For example, starting with 2-chloropyridine, bromination can be achieved using bromine or a brominating agent under controlled conditions. The cyclopropylmethoxy group can then be introduced via a nucleophilic substitution reaction using cyclopropylmethanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the cyclopropylmethoxy group can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the cyclopropylmethoxy group.
3-Bromo-2-chloropyridine: Another halogenated pyridine with a different substitution pattern.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 5-Bromo-2-chloro-3-(cyclopropylmethoxy)pyridine lies in the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the cyclopropylmethoxy group, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-bromo-2-chloro-3-(cyclopropylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSAZAPUZQTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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